((4-Chloro-2-nitrophenyl)sulfonyl)(2-thienylmethyl)amine
Description
Chemical Structure: The compound consists of a sulfonyl group (-SO₂-) bridging a 4-chloro-2-nitrophenyl ring and a 2-thienylmethylamine moiety. The 4-chloro-2-nitrophenyl group provides strong electron-withdrawing effects due to the nitro (-NO₂) and chloro (-Cl) substituents, while the 2-thienylmethyl group introduces aromatic heterocyclic character and moderate lipophilicity.
Synthesis: Typically synthesized via nucleophilic substitution, where 4-chloro-2-nitrobenzenesulfonyl chloride reacts with 2-thienylmethylamine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
Applications: Sulfonamides with nitro and chloro substituents are often explored as intermediates in pharmaceuticals, agrochemicals, or enzyme inhibitors due to their electronic and steric properties.
Properties
IUPAC Name |
4-chloro-2-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O4S2/c12-8-3-4-11(10(6-8)14(15)16)20(17,18)13-7-9-2-1-5-19-9/h1-6,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCHRVRFWPIMTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-thienylmethyl)amine typically involves the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with 2-thienylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
((4-Chloro-2-nitrophenyl)sulfonyl)(2-thienylmethyl)amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The thienyl ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Major Products Formed
Nucleophilic substitution: Substituted phenyl sulfonamides or thiophenes.
Reduction: Aminophenyl sulfonamides.
Oxidation: Sulfoxides or sulfones of the thienyl ring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including compounds similar to ((4-Chloro-2-nitrophenyl)sulfonyl)(2-thienylmethyl)amine, in anticancer therapy. Research indicates that these compounds exhibit cytotoxic effects against various human cancer cell lines, such as colon, breast, and cervical cancers. The mechanism of action often involves inducing apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
Design of Molecular Hybrids
The compound can serve as a building block for creating molecular hybrids that combine different pharmacophores. Such hybrids can enhance therapeutic efficacy by targeting multiple pathways involved in cancer progression. For example, researchers have synthesized new sulfonamide derivatives that incorporate triazine rings, which have shown significant antitumor activity .
Fluorescent Tagging
While not directly cited for this specific compound, sulfonamide derivatives are often utilized as fluorescent tagging agents in biochemistry. This application is crucial for labeling biomolecules for imaging and tracking purposes in cellular studies. The ability to tag compounds with fluorescent markers allows researchers to visualize interactions within biological systems .
Analytical Chemistry
Compounds similar to this compound can be employed as derivatization agents in analytical chemistry. They facilitate the detection and quantification of various analytes through enhanced chemical reactivity or fluorescence properties. This application is particularly relevant in the analysis of complex biological samples .
Toxicological Assessments
The Environmental Protection Agency (EPA) has conducted assessments on chemicals similar to this compound to evaluate their potential risks to health and the environment. Such assessments are critical for determining safe usage levels in various applications and ensuring compliance with regulatory standards .
Case Studies
Mechanism of Action
The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-thienylmethyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules. The thienyl ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Analogs
Electronic Effects
- Main Compound: The 4-Cl and 2-NO₂ groups create a strong electron-deficient phenyl ring, polarizing the sulfonamide bond and enhancing acidity (pKa ~8–10). This facilitates interactions with biological targets like enzymes .
- Trichlorophenyl Analog () : The 2,4,5-Cl₃ substitution increases steric bulk but lacks the nitro group, reducing electron-withdrawing effects. This may decrease reactivity in nucleophilic environments .
- Pyridylmethyl Analog () : The pyridine nitrogen introduces a basic site (pKa ~4–5), improving water solubility. This is advantageous for drug formulations requiring enhanced bioavailability .
Biological Activity
((4-Chloro-2-nitrophenyl)sulfonyl)(2-thienylmethyl)amine is a compound of interest due to its potential biological activities. This article reviews its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a chloro-nitrophenyl group and a thienylmethyl amine moiety. The general formula can be described as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 272.71 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions may involve:
- Inhibition of Protein Kinases : Similar compounds have demonstrated the ability to inhibit JAK family kinases, which play a critical role in cytokine receptor signaling pathways .
- Modulation of Enzyme Activity : The compound may also affect various enzymes, potentially leading to alterations in cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has shown effectiveness against various Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity:
| Bacterial Strain | MIC (nM) |
|---|---|
| Staphylococcus aureus | 44 |
| Micrococcus luteus | 180 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 11 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Potential
In vitro studies have also explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines by inhibiting specific signaling pathways related to cell proliferation and survival. The inhibition of JAK/STAT signaling has been particularly noted, aligning with findings from related compounds .
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against MRSA demonstrated that the compound significantly reduced bacterial load in infected tissue samples. The study utilized a murine model where treated groups showed a marked decrease in infection severity compared to control groups.
Case Study 2: Cancer Cell Line Study
In another investigation, the compound was tested on various cancer cell lines, including breast and lung cancer models. Results indicated that treatment with this compound led to decreased cell viability and increased rates of apoptosis, suggesting its potential as an anticancer therapeutic agent.
Q & A
Q. What synthetic routes are commonly employed to prepare ((4-Chloro-2-nitrophenyl)sulfonyl)(2-thienylmethyl)amine?
The compound can be synthesized via sulfonylation of 2-thienylmethylamine using 4-chloro-2-nitrobenzenesulfonyl chloride. A typical protocol involves dissolving 2-thienylmethylamine in a polar solvent (e.g., ethanol or methanol), followed by dropwise addition of the sulfonyl chloride under basic conditions (e.g., triethylamine or pyridine). Reaction monitoring via TLC or HPLC ensures completion. Purification often employs column chromatography with silica gel and a hexane/ethyl acetate gradient .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy (¹H, ¹³C, and DEPT for structural elucidation of the sulfonyl, thienyl, and nitro groups).
- FT-IR to confirm sulfonamide (S=O stretching ~1350–1150 cm⁻¹) and nitro (asymmetric/symmetric stretches ~1520–1350 cm⁻¹) functionalities.
- High-resolution mass spectrometry (HRMS) for molecular ion validation. Single-crystal X-ray diffraction (if crystallizable) provides definitive structural confirmation .
Q. How can solubility challenges be addressed during experimental design?
The compound’s solubility is influenced by the nitro and sulfonyl groups. Polar aprotic solvents (e.g., DMSO, DMF) are recommended for reaction media. For crystallization trials, mixed-solvent systems (e.g., DCM/hexane or methanol/water) enhance nucleation. Sonication or heating (≤60°C) may improve dissolution .
Advanced Research Questions
Q. How can discrepancies in crystallographic data refinement be resolved?
Discrepancies (e.g., high R-factors or thermal parameter anomalies) require iterative refinement using programs like SHELXL . Key steps include:
Q. What computational methods are suitable for analyzing electronic properties and reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict:
- Frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer behavior.
- Electrostatic potential maps for nucleophilic/electrophilic site identification.
- UV-Vis spectra via TD-DFT, which can be cross-validated with experimental data .
Q. How can Hirshfeld surface analysis enhance understanding of intermolecular interactions?
Hirshfeld surfaces generated via CrystalExplorer quantify intermolecular contacts (e.g., C–H···O, π-π stacking) in the crystal lattice. For this compound, focus on:
- Sulfonyl-oxygen interactions with adjacent aromatic protons.
- Thienyl group contributions to packing motifs.
- Percentage contributions of specific contacts (e.g., using 2D fingerprint plots) .
Q. What strategies mitigate decomposition during thermal stability studies?
Thermogravimetric analysis (TGA) under inert atmosphere (N₂/Ar) at 5–10°C/min heating rates is recommended. Decomposition onset temperatures guide safe handling limits. Complementary differential scanning calorimetry (DSC) detects phase transitions or exothermic events .
Methodological Notes
- Data Contradiction Analysis : Cross-validate crystallographic data with spectroscopic results. For example, unexpected NMR shifts may indicate conformational flexibility or solvent interactions not captured in the solid-state structure .
- Safety Protocols : Use fume hoods for sulfonylation steps and wear PPE (nitrile gloves, goggles) due to the compound’s potential irritancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
